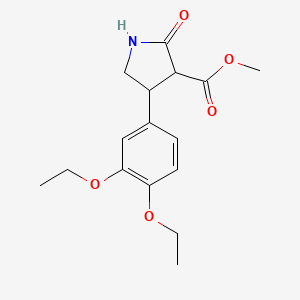![molecular formula C20H17F3N4S B4293405 5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4293405.png)
5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole
Vue d'ensemble
Description
5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole, also known as GSK-J4, is a small molecule inhibitor that has gained significant attention in the field of epigenetics research. This compound has been shown to selectively inhibit the activity of the lysine-specific demethylase 1 (LSD1), which is a histone demethylase that plays a critical role in regulating gene expression.
Mécanisme D'action
5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole selectively inhibits the activity of LSD1, which is a histone demethylase that plays a critical role in regulating gene expression. LSD1 demethylates lysine 4 on histone H3, which is associated with active gene expression. By inhibiting LSD1, 5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole increases the level of histone H3 lysine 4 methylation, leading to the repression of gene expression.
Biochemical and Physiological Effects:
5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole has been shown to have a variety of biochemical and physiological effects. In cancer cells, 5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole inhibits cell proliferation, induces apoptosis, and suppresses the expression of genes involved in cell cycle progression and metastasis. In models of inflammation, 5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole reduces the production of pro-inflammatory cytokines and chemokines. In animal models of neurodegenerative disorders, 5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole improves cognitive function and reduces the accumulation of amyloid-beta plaques.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole is its selectivity for LSD1, which allows for the specific inhibition of LSD1 without affecting other histone demethylases. In addition, 5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole has good pharmacokinetic properties, making it suitable for in vivo experiments. However, one limitation of 5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole is its relatively low potency, which requires high concentrations to achieve effective inhibition of LSD1.
Orientations Futures
There are several future directions for the research of 5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole. One area of interest is the development of more potent and selective LSD1 inhibitors based on the structure of 5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole. Another area of interest is the identification of specific genes and pathways that are regulated by LSD1 inhibition, which could lead to the development of new therapeutic targets. Finally, the combination of 5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole with other drugs or therapies could enhance its efficacy and reduce potential side effects.
Applications De Recherche Scientifique
5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole has been shown to inhibit the growth and metastasis of various types of cancer cells, including leukemia, breast cancer, and prostate cancer. In addition, 5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole has been shown to have anti-inflammatory effects in models of rheumatoid arthritis and multiple sclerosis. Furthermore, 5-isopropyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
5-propan-2-yl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazino[5,6-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4S/c1-12(2)27-16-9-4-3-8-15(16)17-18(27)24-19(26-25-17)28-11-13-6-5-7-14(10-13)20(21,22)23/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZZTBRWBXRULW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-amino-3-(4-ethoxy-3-methoxyphenyl)-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4293323.png)
![6-amino-4-(3,4-diethoxyphenyl)-3-(4-ethoxy-3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4293330.png)
![6-amino-3-(4-ethoxy-3-methoxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4293340.png)
![6-amino-3-(4-ethoxy-3-methoxyphenyl)-4-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4293347.png)
![6-amino-3-(4-ethoxy-3-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4293360.png)
![2-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4293368.png)
![2-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4293379.png)
![N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B4293387.png)
![dimethyl [1-(3,4-diethoxyphenyl)-2-nitroethyl]malonate](/img/structure/B4293390.png)
![N-[2-[(2,6-dimethylphenyl)amino]-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl]-N-methyl-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B4293394.png)

![6-amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4293402.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[5-(5-chloro-2-nitrophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4293410.png)
![5-methyl-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4293417.png)